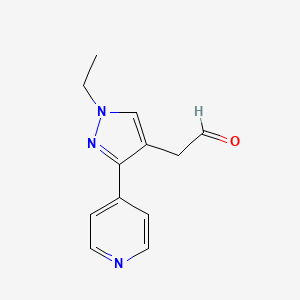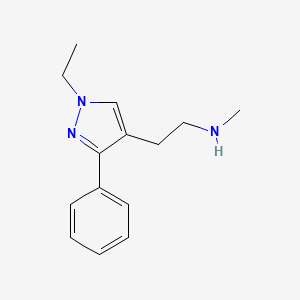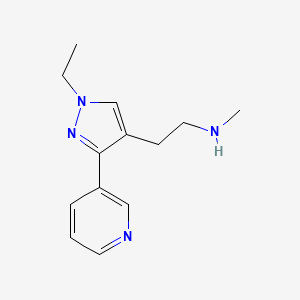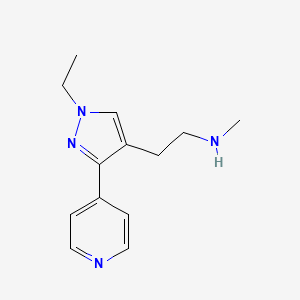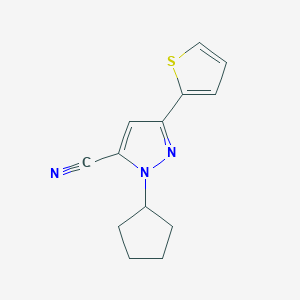
1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Übersicht
Beschreibung
Synthesis Analysis
CPPC can be synthesized through various methods, including cyclization reactions involving thiophene and pyrazole precursors. Benchchem offers qualified products for CAS No. 1249007-08-6 (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine), which is a precursor for CPPC . Additionally, other derivatives like (1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine have been explored .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of pyrazole derivatives, including compounds structurally similar to "1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile". For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives has been reported, which showed promising antimicrobial activity against various pathogens (Puthran et al., 2019). Another study focused on the facile synthetic approaches for a new series of pyrazole-4-carbonitrile derivatives, highlighting the versatility of pyrazole compounds in chemical synthesis (Ali et al., 2016).
Antimicrobial and Anticancer Activities
Research has shown that pyrazole derivatives exhibit significant antimicrobial and anticancer activities. For example, certain pyrazole derivatives have been evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions, demonstrating their potential industrial applications (Motawea & Abdelaziz, 2015). Additionally, the synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives have shown significant anti-inflammatory activities, indicating their potential as pharmaceutical agents (Fahmy et al., 2012).
Chemical Properties and Applications
The chemical properties and applications of pyrazole derivatives have been extensively studied, with findings indicating their utility in various fields. For instance, new transformations of 5-Hydrazino-2-phenyl-1,3-oxazole-4-carbonitrile were explored, leading to the introduction of azole fragments into the pyrazole system and demonstrating the compound's reactivity and potential applications (Shablykin et al., 2007).
Eigenschaften
IUPAC Name |
2-cyclopentyl-5-thiophen-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c14-9-11-8-12(13-6-3-7-17-13)15-16(11)10-4-1-2-5-10/h3,6-8,10H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUICEHYVOQYADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



